molecular formula C17H13NO3 B1609018 2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 669740-21-0

2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Cat. No. B1609018
M. Wt: 279.29 g/mol
InChI Key: GSROLMPDPXBJPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves catalytic processes. For instance, the protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach . Another method involves the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “3-Hydroxyphenylacetic acid” have been analyzed . These properties include melting and boiling points, density, solubility, physical state, color, flavor, and aroma .

Scientific Research Applications

Synthesis and Structural Studies

2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid and its derivatives play a crucial role in the synthesis of complex molecules with potential biological activities. For example, derivatives of quinoline carboxylic acid, like 4H-Chromene-2-carboxylic acid esters, have been synthesized for studies related to antitumor activities, showcasing their importance in the development of marine drugs (Li et al., 2013). Additionally, the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on hydroxyquinoline shows the versatility of quinoline derivatives in protecting group chemistry (Fedoryak & Dore, 2002).

Catalytic Applications

The role of quinoline derivatives in catalysis has been explored through methods such as the auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives. This showcases the potential of 2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid derivatives in facilitating selective chemical transformations (Shabashov & Daugulis, 2010).

Supramolecular Chemistry

In supramolecular chemistry, the noncovalent weak interactions between organic bases like 2-methylquinoline and carboxylic acid derivatives have been studied to understand their binding behaviors. Such research provides insights into the structural characteristics and potential applications of 2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid in the development of new materials (Jin et al., 2012).

Photophysical Properties

The investigation into the photophysical properties of quinoline derivatives, such as their solid-state photoluminescence, highlights the potential of 2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid in the development of materials with specific optical properties. For instance, the study of a zinc complex with a related quinoline derivative demonstrated emissions in the blue region, suggesting applications in optoelectronics and as fluorescence markers (Yi et al., 2019).

Antibacterial Agents

The synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives using ultrasound-promoted reactions revealed moderate antibacterial activity against various bacteria, indicating the potential of quinoline carboxylic acid derivatives in the development of new antibacterial agents (Balaji et al., 2013).

Safety And Hazards

Safety data sheets provide information about the potential hazards of similar compounds and suggest measures for safe handling .

properties

IUPAC Name

2-(3-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-10-5-6-15-13(7-10)14(17(20)21)9-16(18-15)11-3-2-4-12(19)8-11/h2-9,19H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSROLMPDPXBJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397453
Record name 2-(3-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

CAS RN

669740-21-0
Record name 2-(3-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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